3-Bromo-2,4-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-dimethylpiperidine is a heterocyclic organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered rings containing one nitrogen atom, and they are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The bromine atom and two methyl groups attached to the piperidine ring make this compound a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dimethylpiperidine can be achieved through several methods. One common approach involves the bromination of 2,4-dimethylpiperidine. The reaction typically uses bromine as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position . For example, 2,4-dimethylpiperidine can be reacted with bromine in the presence of a solvent like acetic acid, and the reaction mixture is stirred at a specific temperature to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dimethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated product.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation reactions can produce alcohols, ketones, or carboxylic acids.
Scientific Research Applications
3-Bromo-2,4-dimethylpiperidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dimethylpiperidine involves its interaction with specific molecular targets. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpiperidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2,4-dimethylpyridine: Contains a pyridine ring instead of a piperidine ring, leading to different chemical properties and reactivity.
3-Bromo-6,6-dimethylpiperidine-2,4-dione: Has additional functional groups that can alter its reactivity and applications.
Uniqueness
3-Bromo-2,4-dimethylpiperidine is unique due to the presence of both bromine and methyl groups on the piperidine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C7H14BrN |
---|---|
Molecular Weight |
192.10 g/mol |
IUPAC Name |
3-bromo-2,4-dimethylpiperidine |
InChI |
InChI=1S/C7H14BrN/c1-5-3-4-9-6(2)7(5)8/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
KUIJRGWZFWXLBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.